4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE
Overview
Description
4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that features a unique structure combining a bromobenzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.
Mode of Action
It’s known that imidazole and thiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The presence of the bromophenyl group may enhance the compound’s ability to interact with its targets .
Biochemical Pathways
These include pathways related to antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence the compound’s bioavailability and distribution within the body.
Result of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities, including growth inhibitory effects on a broad range of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the imidazo[2,1-b][1,3]thiazole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used in research related to enzyme inhibition and receptor binding studies.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of the imidazo[2,1-b][1,3]thiazole ring system, such as:
Levamisole: An anthelmintic drug with a partially hydrogenated imidazo[2,1-b][1,3]thiazole structure.
2,5-Diarylfurans: Formed as competing products in the synthesis of imidazo[2,1-b][1,3]thiazoles.
Uniqueness
4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to its specific combination of a bromobenzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system
Properties
IUPAC Name |
4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGKECYRJZNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.